2-Cyanoacetohydrazide

Catalog No.
S524636
CAS No.
140-87-4
M.F
C3H5N3O
M. Wt
99.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyanoacetohydrazide

CAS Number

140-87-4

Product Name

2-Cyanoacetohydrazide

IUPAC Name

2-cyanoacetohydrazide

Molecular Formula

C3H5N3O

Molecular Weight

99.09 g/mol

InChI

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5/h1,5H2,(H,6,7)

InChI Key

HPHBOJANXDKUQD-UHFFFAOYSA-N

SMILES

C(C#N)C(=O)NN

Solubility

SOL IN ALCOHOL; VERY SOL IN WATER; PRACTICALLY INSOL IN ETHER

Synonyms

alpha-cyanoacetic acid hydrazide, cyacetacide, cyacetazide, cyanazide, cyazide, dictycide

Canonical SMILES

C(C#N)C(=O)NN

Synthesis of Heterocyclic Compounds

Specific Scientific Field

Organic chemistry, particularly heterocyclic synthesis.

Summary

Cyanoacetohydrazides serve as versatile precursors in reactions leading to the construction of heterocyclic compounds. Beyond common heterocycles, they are also used to synthesize less common heterocycles such as thiadiazoles, oxadiazoles, fused heterocycles, and seven- and eight-membered heterocycles (e.g., benzodiazepines, oxazepines, and benzoxocines).

Experimental Procedures

Results and Outcomes

Derivatization Agent for Steroid Analysis

Specific Scientific Field

Analytical chemistry, specifically the determination of steroids.

Summary

Cyanoacetohydrazide can be used as a novel derivatizing agent for steroid analysis. It offers an alternative to the commonly used reagent hydroxylamine.

Experimental Procedures

Results and Outcomes

2-Cyanoacetohydrazide is an organic compound characterized by the presence of both a cyano group and a hydrazide functional group. Its chemical structure can be represented as:

C4H6N4O\text{C}_4\text{H}_6\text{N}_4\text{O}

The compound is notable for its versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of the cyano group contributes to its reactivity, allowing it to participate in various

CAH does not have a well-defined biological mechanism of action. However, research suggests its potential as an anti-tuberculosis (anti-TB) drug due to its ability to inhibit specific enzymes in the Mycobacterium tuberculosis bacteria []. Further research is needed to elucidate the exact mechanism.

CAH can be irritating to the skin, eyes, and respiratory system. Proper personal protective equipment (PPE) like gloves, goggles, and a fume hood should be worn when handling it [].

2-Cyanoacetohydrazide exhibits a range of chemical reactivity due to its functional groups. It can act as both a nucleophile and an electrophile, participating in several types of reactions:

  • Nucleophilic Addition: The compound can react with electrophiles at the cyano or carbonyl carbon atoms, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.
  • Cyclization Reactions: It is frequently used as a precursor in the synthesis of heterocycles such as pyrazoles, thiazoles, and pyridines through cyclocondensation reactions with various reagents .
  • Condensation Reactions: 2-Cyanoacetohydrazide can undergo condensation with aldehydes and ketones to form hydrazones, which can further react to yield more complex structures.

Research indicates that 2-cyanoacetohydrazide and its derivatives possess significant biological activities, including:

  • Antimicrobial Properties: Various studies have reported that compounds derived from 2-cyanoacetohydrazide exhibit antimicrobial activity against a range of pathogens .
  • Antitumor Activity: Some derivatives have shown potential antitumor effects, making them candidates for further pharmaceutical development .

The synthesis of 2-cyanoacetohydrazide typically involves the reaction of cyanoacetic acid with hydrazine hydrate. The general procedure includes:

  • Reagents: Cyanoacetic acid and hydrazine hydrate are mixed in an appropriate solvent, often under controlled temperature conditions.
  • Reaction Conditions: The reaction is usually conducted at low temperatures (around 0°C) to prevent side reactions.
  • Isolation: After completion, the product is isolated through crystallization or precipitation techniques .

2-Cyanoacetohydrazide finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of complex heterocyclic compounds.
  • Pharmaceutical Development: Due to its biological activities, it is being explored for potential use in drug development targeting infectious diseases and cancer .
  • Material Science: Its derivatives are also investigated for applications in materials science due to their unique properties.

Interaction studies involving 2-cyanoacetohydrazide focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate its mechanism of action in biological systems and its potential interactions with other chemical entities. For instance:

  • Reactivity with Hydrazines: The compound can react with various hydrazines to form new hydrazone derivatives, which may enhance biological activity.
  • Complex Formation: Interaction with metals or other ligands has been studied to assess its potential as a chelating agent in coordination chemistry .

Several compounds share structural similarities with 2-cyanoacetohydrazide, including:

  • Cyanoacetic Acid Hydrazide: A closely related compound that serves as a precursor for similar reactions but lacks the additional cyano group on the acetohydrazide moiety.
  • Acetylhydrazine: This compound lacks the cyano group but shares the hydrazine functionality, leading to different reactivity patterns.
  • Benzoyl Hydrazine: Another derivative that presents similar properties but differs in substituents affecting solubility and reactivity.

Comparison Table

CompoundStructural FeaturesUnique Properties
2-CyanoacetohydrazideContains both cyano and hydrazide groupsVersatile in forming heterocycles
Cyanoacetic Acid HydrazideSimilar structure without additional cyanoUsed primarily for simpler reactions
AcetylhydrazineLacks cyano groupDifferent reactivity due to absence
Benzoyl HydrazineContains aromatic ringEnhanced stability and solubility

Conventional Synthetic Routes from Ethyl Cyanoacetate and Hydrazine Hydrate

The traditional synthesis of 2-cyanoacetohydrazide primarily relies on the reaction between ethyl cyanoacetate and hydrazine hydrate in alcoholic media. This well-established methodology has been extensively documented and represents the most widely adopted approach for laboratory-scale preparation. The conventional process involves dissolving ethyl cyanoacetate in ethanol, followed by the addition of hydrazine hydrate at ambient temperature or under mild heating conditions. The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the ester, resulting in the formation of the desired hydrazide with the elimination of ethanol.

The mechanism of this transformation involves the initial formation of a tetrahedral intermediate, which subsequently undergoes elimination to yield the final product. The reaction is typically carried out at temperatures ranging from room temperature to 60°C, with reaction times varying from several hours to overnight depending on the specific conditions employed. The conventional method generally provides yields in the range of 70-85%, with the product being isolated through crystallization from appropriate solvents such as ethanol or aqueous ethanol mixtures.

Alternative ester substrates can also be employed in this synthetic route, including methyl cyanoacetate, propyl cyanoacetate, and benzyl cyanoacetate, although ethyl cyanoacetate remains the preferred starting material due to its availability, cost-effectiveness, and optimal reactivity profile. The choice of solvent system plays a crucial role in determining both the reaction rate and the final yield, with alcoholic solvents generally providing superior results compared to other solvent systems.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative approach for the preparation of 2-cyanoacetohydrazide, offering significant advantages over conventional heating methods in terms of reaction time, energy efficiency, and product yield. The microwave irradiation protocol typically employs power settings ranging from 140 watts to 700 watts, with reaction times dramatically reduced to 1-12 minutes compared to several hours required in conventional methods.

The microwave-assisted approach involves combining ethyl cyanoacetate with hydrazine hydrate in a suitable microwave-transparent vessel, often with the addition of a small amount of alcoholic solvent to facilitate uniform heating. The reaction mixture is then subjected to controlled microwave irradiation until completion, as monitored by thin-layer chromatography. This methodology has demonstrated remarkable improvements in both reaction efficiency and product quality, with yields often exceeding 90% in optimized conditions.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time3-8 hours1-12 minutes
Temperature60-80°CVariable (controlled by power)
Yield70-85%85-95%
Energy ConsumptionHighSignificantly reduced
Reaction MonitoringPeriodic samplingReal-time control

The superior performance of microwave-assisted synthesis can be attributed to the rapid and uniform heating achieved through dielectric heating, which results in more efficient energy transfer and reduced side reactions. The method also offers better control over reaction parameters and enables precise temperature and power regulation throughout the synthesis process.

Large-Scale Industrial Production Challenges

The transition from laboratory-scale synthesis to industrial production of 2-cyanoacetohydrazide presents several significant challenges that must be addressed to ensure economic viability and consistent product quality. One of the primary concerns in large-scale production is the handling and storage of hydrazine hydrate, which poses safety risks due to its acute toxicity and potential for vapor formation. Industrial facilities must implement comprehensive safety protocols, including specialized ventilation systems, emergency response procedures, and worker protection measures to mitigate these risks.

Temperature control represents another critical challenge in industrial-scale synthesis, particularly when employing conventional heating methods. The exothermic nature of the reaction between ethyl cyanoacetate and hydrazine hydrate can lead to thermal runaway conditions if not properly managed, potentially resulting in product degradation, reduced yields, or safety hazards. Industrial processes must incorporate sophisticated temperature monitoring and control systems to maintain optimal reaction conditions throughout the entire batch.

Waste management and environmental considerations also play crucial roles in industrial production planning. The generation of alcoholic waste streams and the potential for unreacted starting materials to be released into the environment necessitate the implementation of comprehensive waste treatment and recovery systems. Additionally, the scalability of purification processes, particularly crystallization and filtration operations, requires careful engineering to maintain product quality standards while achieving acceptable throughput rates.

The economic aspects of large-scale production include considerations of raw material costs, energy consumption, equipment investment, and labor requirements. While microwave-assisted synthesis offers significant advantages in terms of reaction time and energy efficiency, the initial capital investment for industrial-scale microwave equipment may be substantial, requiring careful cost-benefit analysis to determine the optimal production strategy.

Purification Techniques and Yield Optimization Strategies

The purification of 2-cyanoacetohydrazide requires careful attention to both chemical and physical properties to achieve the desired purity levels for subsequent applications. The compound typically crystallizes as white to light yellow or light orange powder-to-crystal forms, with a melting point range of 108-110°C, providing a reliable indicator of purity. The primary purification approach involves recrystallization from appropriate solvent systems, with the choice of solvent significantly impacting both yield recovery and final product purity.

Commonly employed recrystallization solvents include ethanol, aqueous ethanol mixtures, dimethylformamide, and ethyl acetate, each offering distinct advantages depending on the specific impurity profile and desired crystal characteristics. The recrystallization process typically involves dissolving the crude product in the chosen solvent at elevated temperature, followed by controlled cooling to promote crystal formation. The resulting crystals are then collected by filtration and dried under appropriate conditions to remove residual solvent.

Advanced purification techniques may include column chromatography for particularly challenging purification scenarios, although this approach is generally reserved for research applications rather than large-scale production due to cost and throughput considerations. Vacuum distillation can also be employed for certain applications, although the relatively high melting point of 2-cyanoacetohydrazide may limit the practical utility of this approach.

Yield optimization strategies encompass multiple aspects of the synthetic process, from reaction condition optimization to product recovery enhancement. Key parameters that influence overall yield include reactant stoichiometry, reaction temperature and time, solvent choice, and purification methodology. The use of slightly excess hydrazine hydrate relative to the ester starting material often improves conversion efficiency, although excessive amounts should be avoided to minimize purification challenges and cost.

Purification MethodTypical Yield RecoveryPurity AchievedAdvantagesLimitations
Ethanol Recrystallization85-92%95-98%Simple, cost-effectiveMay retain trace ethanol
Aqueous Ethanol Recrystallization80-90%96-99%High purityLower yield recovery
DMF Recrystallization90-95%94-97%Good for difficult casesSolvent removal challenges
Column Chromatography70-85%>99%Highest purityHigh cost, low throughput

The implementation of process analytical technology, including real-time monitoring of reaction progress and product formation, can significantly enhance yield optimization efforts by enabling precise control over reaction parameters and timely intervention when deviations from optimal conditions are detected. Temperature profiling, pH monitoring, and spectroscopic analysis represent valuable tools for achieving consistent high yields in both laboratory and industrial settings.

Color/Form

STOUT PRISMS FROM ALCOHOL

XLogP3

-1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

99.043261792 g/mol

Monoisotopic Mass

99.043261792 g/mol

Heavy Atom Count

7

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides and cyanides./

Melting Point

114.5-115 °C

UNII

40H59YCS67

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (86.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (86.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): ORALLY & SC, FOR ELIMINATION OR REDUCTION OF LUNGWORM POPULATIONS FROM CATTLE, DONKEYS, GOATS, SHEEP, SWINE, SOME FUR BEARING ANIMALS & POSSIBLY SOME SWINE & BIRDS. COMBINED WITH PHENOTHIAZINE THERAPY...IT HAS THE ADVANTAGE THAT THE LATTER KILLS THE FIRST STAGE DICTYOCAULUS LARVAE IN INTESTINAL TRACT.
MEDICATION (VET): DOSAGE: CATTLE, GOATS, SHEEP, SWINE, DONKEYS 15-17 MG/KG SC, ORAL; PHEASANTS 0.05% LEVEL IN DRINKING WATER.

Mechanism of Action

VET: PARASITES LOOSEN THEIR HOLD AFTER TREATMENT & ARE MOVED UPWARD BY CILIARY ACTION. GOOD RESULTS ARE MECHANICALLY IMPAIRED BY TENACIOUS MUCOUS OR INFLAMMATORY EXUDATES.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

140-87-4

Wikipedia

Cyacetacide

Methods of Manufacturing

PREPD BY BOILING ETHYL OR METHYL CYANOACETATE WITH HYDRAZINE HYDRATE IN ALCOHOL: ROTHENBURG, BER 27, 687 (1894); DARAPSKY, HILLERS, J PRAKT CHEM 92[2], 313 (1915); KLOSA, ARCH PHARM 288, 453 (1955).

Stability Shelf Life

RAPIDLY DECOMP BY HEAT

Dates

Modify: 2023-08-15

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